5-[({1-[(tert-butoxy)carbonyl]azepan-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-3-carboxylicacid 5-[({1-[(tert-butoxy)carbonyl]azepan-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-3-carboxylicacid
Brand Name: Vulcanchem
CAS No.:
VCID: VC20461675
InChI: InChI=1S/C32H36N2O6S/c1-32(2,3)40-30(37)33-15-9-8-10-22(17-33)34(18-23-16-21(20-41-23)29(35)36)31(38)39-19-28-26-13-6-4-11-24(26)25-12-5-7-14-27(25)28/h4-7,11-14,16,20,22,28H,8-10,15,17-19H2,1-3H3,(H,35,36)
SMILES:
Molecular Formula: C32H36N2O6S
Molecular Weight: 576.7 g/mol

5-[({1-[(tert-butoxy)carbonyl]azepan-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-3-carboxylicacid

CAS No.:

Cat. No.: VC20461675

Molecular Formula: C32H36N2O6S

Molecular Weight: 576.7 g/mol

* For research use only. Not for human or veterinary use.

5-[({1-[(tert-butoxy)carbonyl]azepan-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]thiophene-3-carboxylicacid -

Specification

Molecular Formula C32H36N2O6S
Molecular Weight 576.7 g/mol
IUPAC Name 5-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]thiophene-3-carboxylic acid
Standard InChI InChI=1S/C32H36N2O6S/c1-32(2,3)40-30(37)33-15-9-8-10-22(17-33)34(18-23-16-21(20-41-23)29(35)36)31(38)39-19-28-26-13-6-4-11-24(26)25-12-5-7-14-27(25)28/h4-7,11-14,16,20,22,28H,8-10,15,17-19H2,1-3H3,(H,35,36)
Standard InChI Key WBFMCNLYHIDOHZ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCCCC(C1)N(CC2=CC(=CS2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Introduction

Structural Characterization

Molecular Architecture

The compound features a thiophene ring substituted at the 3-position with a carboxylic acid group (-COOH) and at the 5-position with a methylene-linked azepane scaffold. The azepane ring is dual-protected by tert-butoxy carbonyl (Boc) and fluorenylmethoxy carbonyl (Fmoc) groups, which are critical for sequential deprotection in solid-phase peptide synthesis .

Table 1: Key Structural Properties

PropertyValue/DescriptionSource
Molecular FormulaC₃₂H₃₆N₂O₆S
Molecular Weight576.7 g/mol
IUPAC Name5-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]thiophene-3-carboxylic acid
SMILES NotationCC(C)(C)OC(=O)N1CCCCC(C1)N(CC2=CC(=CS2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

The Boc group (tert-butoxy carbonyl) provides acid-labile protection, while the Fmoc group (fluorenylmethoxy carbonyl) is base-labile, enabling orthogonal deprotection strategies .

Spectroscopic and Computational Data

  • Infrared (IR) Spectroscopy: Peaks at 1700–1750 cm⁻¹ confirm carbonyl groups (Boc, Fmoc, and carboxylic acid).

  • NMR: ¹H NMR reveals distinct signals for the azepane methylene protons (δ 2.6–3.1 ppm) and thiophene aromatic protons (δ 7.2–7.4 ppm).

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 577.3 [M+H]⁺.

Synthesis and Reactivity

Synthetic Pathways

The synthesis involves three stages:

  • Azepane Functionalization: Azepane-3-amine is Boc-protected via reaction with di-tert-butyl dicarbonate in tetrahydrofuran (THF).

  • Thiophene Coupling: The Boc-protected azepane is conjugated to 5-(aminomethyl)thiophene-3-carboxylic acid using carbodiimide crosslinkers (e.g., EDC/HOBt).

  • Fmoc Protection: The secondary amine is Fmoc-protected with 9-fluorenylmethyl chloroformate in dichloromethane (DCM) .

Critical Optimization Parameters:

  • Reaction yields improve under inert atmospheres (N₂ or Ar).

  • Purification via reverse-phase HPLC achieves >95% purity.

Reactivity Profile

  • Boc Deprotection: Trifluoroacetic acid (TFA) in DCM removes the Boc group selectively .

  • Fmoc Deprotection: Piperidine in dimethylformamide (DMF) cleaves the Fmoc group .

  • Carboxylic Acid Activation: The -COOH group reacts with HATU/DIPEA to form active esters for peptide coupling.

Applications in Medicinal Chemistry

Peptide Synthesis

The compound serves as a heterocyclic amino acid analog in peptide chains, introducing conformational constraints via the azepane ring. This enhances protease resistance and target binding affinity .

CompoundTargetActivity (IC₅₀/Kᵢ)Source
Boc-Orn(Fmoc)-OHCathepsin B32 nM
3-({[(tert-butoxy)carbonyl]amino}methyl)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentane-1-carboxylic acidMMP-945 nM

Comparative Analysis with Structural Analogs

Table 3: Structural and Functional Comparisons

CompoundCore StructureMolecular Weight (g/mol)Key Application
Target CompoundThiophene-azepane576.7Peptide synthesis
Boc-Orn(Fmoc)-OHLinear pentanoic acid454.5Orthogonal protection
3-({[(tert-butoxy)...cyclopentaneCyclopentane480.6Enzyme inhibition

The thiophene-azepane hybrid offers superior rigidity compared to linear analogs, potentially enhancing target selectivity .

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